REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:4]=[C:5]([CH3:9])[CH:6]=[CH:7][CH:8]=1.C1C(=O)N([Br:19])C(=O)C1>CC(N=NC(C#N)(C)C)(C#N)C.ClC1C=CC=CC=1>[CH3:1][Si:2]([CH3:10])([CH3:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH2:9][Br:19]
|
Name
|
|
Quantity
|
8.22 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C=C(C=CC1)C)(C)C
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated by means of a heating bath
|
Type
|
CUSTOM
|
Details
|
preheated to 110° C
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
CUSTOM
|
Details
|
reached 80-90° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down with the aid of an ice-bath
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with hexane
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration through a silica plug (10 g)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(CBr)C=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.05 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |